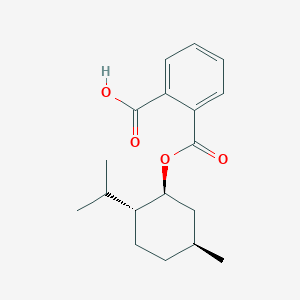

Mono-(1S)-(+)-Menthyl Phthalate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O4/c1-11(2)13-9-8-12(3)10-16(13)22-18(21)15-7-5-4-6-14(15)17(19)20/h4-7,11-13,16H,8-10H2,1-3H3,(H,19,20)/t12-,13+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFJPDHXAWVDSA-ZENOOKHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2C(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)C2=CC=CC=C2C(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53623-42-0 | |

| Record name | (+)-mono-(1S)-Menthyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Transformation and Fate of Monoalkyl Phthalate Esters

Abiotic Degradation Mechanisms and Kinetics

Abiotic degradation of phthalate (B1215562) esters involves non-biological processes such as photodegradation and hydrolysis. nih.govresearchgate.net These processes are influenced by various environmental factors.

Photodegradation, or the breakdown of compounds by light, can be a significant transformation pathway for phthalates in the environment. This process often involves reactions with hydroxyl radicals (•OH) in the atmosphere. nih.gov For some phthalate esters, such as dimethyl phthalate (DMP) and diethyl phthalate (DEP), photocatalytic degradation has been observed to follow pseudo-first-order reaction kinetics. nih.gov In these processes, reactive oxygen species like superoxide (B77818) radicals (O₂⁻) and hydroxyl radicals are responsible for the hydroxylation of the benzene (B151609) ring and the cleavage of the aliphatic chain. nih.gov

No specific photodegradation data for Mono-(1S)-(+)-Menthyl Phthalate was found in the reviewed literature.

Hydrolysis is a chemical process in which a molecule of water breaks one or more chemical bonds. For monoalkyl phthalates, hydrolysis involves the cleavage of the remaining ester bond to form phthalic acid and the corresponding alcohol. nih.govnih.gov While generally not considered a primary fate process for phthalate esters in many environmental compartments, hydrolysis can become significant under specific conditions, such as those found in lower landfill layers where high temperatures and pressures prevail. nih.gov The hydrolysis of phthalate esters is subject to both acid and base catalysis. researchgate.net

Specific hydrolytic cleavage rates for Mono-(1S)-(+)-Menthyl Phthalate are not available in the current literature.

Environmental factors play a crucial role in the rates of abiotic degradation.

pH: The rate of hydrolysis of phthalate esters is strongly dependent on pH. researchgate.net Both acidic and basic conditions can catalyze the reaction. For instance, studies on the photocatalytic degradation of DMP and DEP have shown that the process remains effective over a wide pH range from 3.0 to 9.0. nih.gov

Temperature: Temperature generally increases the rate of chemical reactions, including hydrolysis. researchgate.net In landfill environments, temperatures can exceed 60°C, which can enhance the rate of abiotic degradation processes. researchgate.net

Table 1: Influence of Environmental Parameters on Phthalate Degradation (General)

| Parameter | Effect on Degradation | Reference |

| pH | Hydrolysis is catalyzed by both acid and base. Photocatalysis can be effective across a wide pH range. | researchgate.netnih.gov |

| Temperature | Higher temperatures generally increase the rate of hydrolysis. | researchgate.net |

This table represents general findings for phthalate esters and not specifically for Mono-(1S)-(+)-Menthyl Phthalate.

Biotransformation Pathways and Microbial Degradation

Biotransformation by microorganisms is a primary mechanism for the removal of phthalates from the environment. nih.govnih.gov This process involves the enzymatic breakdown of these compounds.

A diverse range of microorganisms, including bacteria and fungi, are capable of degrading phthalate esters. nih.govnih.gov Microbial degradation typically begins with the hydrolysis of diesters to monoesters, which are then further broken down. nih.govnih.gov

Several bacterial genera have been identified as key players in phthalate degradation. For example, species of Gordonia are known to degrade various phthalates. nih.gov In studies of dimethyl phthalate esters under sulfate-reducing conditions, facultative anaerobes such as Thauera sp., Xanthobacter sp., and Agrobacterium sp. were identified as the dominant microorganisms responsible for their transformation to monomethyl phthalate and phthalic acid. nih.gov In dust samples, the predominant bacteria associated with phthalate degradation included Proteobacteria, Actinobacteria, Bacteroidetes, and Firmicutes. nih.gov

Fungal species from marine, freshwater, and terrestrial environments have also demonstrated the ability to metabolize phthalates. nih.gov

The key enzymatic step in the degradation of monoalkyl phthalates is the hydrolysis of the ester bond, a reaction catalyzed by enzymes known as hydrolases, specifically esterases and lipases. nih.gov These enzymes cleave the ester linkage, releasing phthalic acid and an alcohol. nih.gov

Phthalate hydrolases are broadly classified based on their substrate specificity. Monoalkyl PAE hydrolases are a family of enzymes that specifically target the monoester form of phthalates. nih.gov These enzymes typically contain a conserved catalytic triad (B1167595) of amino acids (e.g., Glu/Asp-His-Ser) that is essential for their hydrolytic activity. nih.gov An example is the enzyme MehpH, a monoalkyl phthalate hydrolase from Gordonia sp., which catalyzes the conversion of mono-n-butyl phthalate (MBP) to phthalic acid and butanol. nih.gov

The degradation pathway often proceeds through the formation of phthalic acid, which can then be further metabolized by microorganisms. nih.govsfu.ca

Table 2: Examples of Microorganisms and Enzymes in Monoalkyl Phthalate Degradation

| Microorganism/Enzyme | Substrate(s) | Degradation Product(s) | Reference |

| Gordonia sp. (MehpH) | Mono-n-butyl phthalate (MBP) | Phthalic acid, Butanol | nih.gov |

| Thauera sp. | Dimethyl phthalate (DMP) | Monomethyl phthalate, Phthalic acid | nih.gov |

| Xanthobacter sp. | Dimethyl isophthalate (B1238265) (DMI) | Monomethyl isophthalate, Isophthalic acid | nih.gov |

| Agrobacterium sp. | Dimethyl terephthalate (B1205515) (DMT) | Monomethyl terephthalate, Terephthalic acid | nih.gov |

This table provides examples from the literature on various phthalate monoesters and is not specific to Mono-(1S)-(+)-Menthyl Phthalate.

Sequential Degradation Pathways to Phthalic Acid and Aromatic Ring Cleavage

The biodegradation of monoalkyl phthalates is a critical step in the complete mineralization of phthalate esters. This process occurs sequentially, beginning with the hydrolysis of the remaining ester bond to yield phthalic acid (PA), which then undergoes further degradation. nih.govnih.gov

The initial and most crucial step in the degradation of parent dialkyl phthalates is the cleavage of the two ester bonds by hydrolase enzymes. nih.gov Dialkyl phthalate hydrolases first convert the diester into a monoester. nih.gov Subsequently, monoalkyl phthalate hydrolases, such as MehpH and MphG1, catalyze the hydrolysis of the monoester into phthalic acid and the corresponding alcohol. nih.govnih.gov Several bacterial strains, particularly from genera like Gordonia and Rhodococcus, have demonstrated the ability to catalyze the transformation of a wide range of monoalkyl phthalates to phthalic acid. nih.govethz.ch

Once formed, phthalic acid is the substrate for ring cleavage. nih.gov Under aerobic conditions, the degradation of phthalic acid typically involves oxidation and decarboxylation steps catalyzed by dioxygenase enzymes (encoded by pht genes). nih.gov This process forms central intermediates like protocatechuic acid, which is then funneled into either the intradiol or extradiol ring cleavage pathways for complete mineralization. nih.govnih.gov In some cases, the aromatic ring can be opened through reactions with hydroxyl radicals, leading to a variety of ring cleavage products such as oxoenals and oxodials. nih.gov

Under anaerobic (denitrifying) conditions, a different pathway exists where phthalate is first activated to phthaloyl-coenzyme A (CoA). nih.gov This intermediate is then decarboxylated to benzoyl-CoA, a central intermediate in the anaerobic degradation of aromatic compounds. nih.gov

Table 1: Key Enzymes and Intermediates in Monoalkyl Phthalate Degradation

| Step | Precursor | Key Enzyme Class | Product |

|---|---|---|---|

| Ester Hydrolysis | Monoalkyl Phthalate Ester | Monoalkyl Phthalate Hydrolase | Phthalic Acid + Alcohol |

| Aerobic Degradation | Phthalic Acid | Dioxygenase | Protocatechuic Acid |

| Ring Cleavage | Protocatechuic Acid | Dioxygenase (Intradiol/Extradiol) | Aliphatic Compounds |

| Anaerobic Activation | Phthalic Acid | CoA Transferase | Phthaloyl-CoA |

| Anaerobic Decarboxylation | Phthaloyl-CoA | Decarboxylase | Benzoyl-CoA |

This table provides a simplified overview of the degradation pathways.

Environmental Distribution and Transport Dynamics

As metabolites of ubiquitous pollutants, MPEs are frequently detected in various environmental compartments, where they are subject to biological uptake and transport.

Occurrence in Aquatic and Sedimentary Environments

Monoalkyl phthalate esters are not used commercially; their presence in the environment is a direct result of the biological or chemical breakdown of their parent dialkyl phthalate esters. sfu.ca Consequently, they are found in environments contaminated with DPEs, particularly in aquatic systems and their associated sediments.

Studies have confirmed the presence of various MPEs in marine and freshwater sediments. sfu.caresearchgate.net Sediments can act as a significant reservoir for the more hydrophobic parent phthalates, leading to the in-situ formation and presence of MPEs. nih.gov Research in the Yangtze River Delta found that higher levels of hydrophobic DPEs, and by extension their monoesters, were observed in fish species that consume benthic organisms, highlighting the role of sediment as a source of contamination. nih.gov

In a study of an aquatic food web in False Creek, Vancouver, MPEs were detected in sediment, seawater, and various marine organisms. sfu.ca The highest concentration observed was for mono-n-butyl phthalate (MnBP) in mussels, reaching up to 200 ppb. sfu.ca Another comprehensive study of 95 wild marine organisms from the East China Sea also documented the widespread occurrence of MPEs, with detection frequencies for MPEs often being higher than for their parent DPEs. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of Monoalkyl Phthalate Esters

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating monoalkyl phthalate (B1215562) esters from complex sample matrices and from each other prior to detection. The choice between liquid and gas chromatography depends on the analyte's properties and the analytical goals.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become a leading technique for analyzing phthalate monoesters. chromatographyonline.com A significant advantage of HPLC-based methods is that they can analyze these polar and thermally labile compounds directly, often without the need for chemical derivatization, which simplifies sample preparation. chromatographyonline.com

Reverse-phase chromatography is the most common separation mode. C18 columns are frequently used to separate the analytes based on their hydrophobicity. researchgate.net The mobile phase typically consists of a gradient mixture of an aqueous component (often containing a buffer like ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net This setup allows for the effective separation of various monoalkyl phthalates within a single analytical run. For instance, a validated UPLC-MS/MS method for monobutyl phthalate (MBP) in rat plasma utilized a simple protein precipitation with acetonitrile for sample extraction, demonstrating a streamlined workflow.

Table 1: Examples of HPLC Conditions for Monoalkyl Phthalate Analysis

| Compound(s) | Column | Mobile Phase | Detection | Application |

| MEP, MBP, MBzP, MEHP | Not Specified | Not Specified | ESI-MS/MS | Human Urine Analysis |

| DMP, DEP, DBP | C18 (100 mm x 4.6 mm, 5 µm) | 5 mM Ammonium Acetate: Acetonitrile (10:90, v/v) | MS/MS | Pharmaceutical Packaging |

| MBP | Not Specified | Acetonitrile (for extraction) | UPLC-MS/MS | Rat Plasma, Amniotic Fluid |

This table is generated based on data from multiple sources. chromatographyonline.comresearchgate.netnih.gov

Gas Chromatography (GC), typically coupled with mass spectrometry (GC-MS), is a well-established and powerful technique for the analysis of volatile and thermally stable compounds. However, the analysis of polar monoesters like Mono-(1S)-(+)-Menthyl Phthalate presents a challenge due to their lower volatility and potential for thermal degradation in the hot injector and column. nih.gov

To overcome these issues, traditional GC-MS methods for monoalkyl phthalates involve a derivatization step. nih.gov This process converts the polar carboxylic acid group into a less polar, more volatile ester or silyl (B83357) ether. For example, phthalate monoesters extracted from urine have been methylated with diazomethane (B1218177) before GC-MS analysis. researchgate.net While effective, derivatization adds time and complexity to the analytical procedure and can introduce potential sources of error. nih.gov The choice of GC column is also critical, with various capillary columns being used to achieve the necessary chromatographic resolution for the diverse range of phthalate esters and their metabolites. nih.gov

To simplify analytical procedures and reduce the use of hazardous reagents, significant effort has been dedicated to developing methods that avoid derivatization.

For Gas Chromatography, a novel GC-MS method has been developed for the direct analysis of underivatized monoalkyl phthalates, including monomethyl phthalate (MMP), monoethyl phthalate (MEP), mono-n-butyl phthalate (MnBP), and mono-(2-ethylhexyl) phthalate (MEHP). nih.gov This was achieved by optimizing injection parameters, such as using a high-pressure injection (HPI) mode and carefully controlling the injector temperature, which allowed for the successful separation and detection of these thermally unstable compounds without prior chemical modification. nih.gov This approach represents a significant advancement by simplifying the analytical workflow and reducing toxic waste. nih.gov

Liquid chromatography-based methods are inherently suited for analysis without derivatization. chromatographyonline.com Direct analysis of phthalate monoesters in urine has been successfully validated using LC-MS/MS without any preconcentration steps like solid-phase extraction (SPE). nih.govresearchgate.net This "dilute-and-shoot" approach offers a rapid and high-throughput option for biomonitoring studies, with recoveries reported between 97% and 104% and limits of quantification around 0.5 µg/L for most compounds. nih.govresearchgate.net

Table 2: GC-MS Parameters for Direct Analysis of Monoalkyl Phthalates Without Derivatization

| Parameter | Setting |

| Injection Mode | High-Pressure Injection (HPI) / Splitless |

| Injection Temperature | Optimized around 190°C |

| Analytes | MMP, MEP, MnBP, MEHP |

| Linearity (R²) | > 0.9817 |

| Inter-day Precision | 1.4–5.4% |

This table is based on data from a study on derivatization-free GC-MS analysis. nih.gov

Mass Spectrometric Identification and Quantification

Mass spectrometry is the definitive detection method for phthalate monoester analysis, providing unparalleled sensitivity and structural information for confident identification and precise quantification.

Tandem mass spectrometry (MS/MS) is the gold standard for quantifying trace levels of phthalate metabolites in complex biological and environmental samples. chromatographyonline.comnih.gov This technique involves selecting a specific precursor ion (typically the deprotonated molecule [M-H]⁻ in negative ion mode) and fragmenting it to produce characteristic product ions. The monitoring of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. chromatographyonline.com

Electrospray Ionization (ESI) is the most commonly used ionization source for LC-MS/MS analysis of these compounds, typically operated in negative ion mode ([ESI⁻]), which is highly efficient for acidic molecules like monoalkyl phthalates. chromatographyonline.comnih.gov Methods have been developed and validated to simultaneously quantify multiple phthalate monoesters in human urine using automated solid-phase extraction (SPE) coupled with LC-ESI-MS/MS. nih.govnih.gov These robust methods achieve low limits of quantification (LOQs), often in the sub-ng/mL range. nih.govnih.gov For certain phthalate esters, the characteristic fragment ion at m/z 149, corresponding to protonated phthalic anhydride, is a key identifier in precursor ion scan experiments. sciforum.net

Table 3: Example LC-MS/MS Quantification Limits for Phthalate Monoesters in Human Urine

| Analyte | Limit of Quantification (LOQ) (ng/mL) |

| Mono-methyl phthalate (MMP) | 0.3 |

| Mono-ethyl phthalate (MEP) | 0.3 |

| Mono-benzyl phthalate (MBzP) | 0.3 |

| Mono-butyl phthalate (MBP) | 1.0 |

| Mono-2-ethylhexyl phthalate (MEHP) | 1.0 |

This table is based on data from a validated LC-MS/MS method. nih.govnih.gov

Differentiating between isomers—molecules with the same chemical formula but different atomic arrangements—is a significant analytical challenge. Mono-(1S)-(+)-Menthyl Phthalate possesses specific stereochemistry, and it may have structural isomers. High-Resolution Mass Spectrometry (HRMS) is a powerful tool for this purpose.

Unlike nominal mass spectrometers, HRMS instruments measure mass-to-charge ratios with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of an analyte's elemental formula. While HRMS alone cannot distinguish between stereoisomers like enantiomers or diastereomers, it can differentiate structural isomers if they produce unique fragmentation patterns. When coupled with a chromatographic separation that can resolve isomers, HRMS provides unambiguous identification based on both retention time and accurate mass. Furthermore, advanced techniques like ion mobility spectrometry coupled with mass spectrometry or specialized fragmentation methods (e.g., ozone-induced dissociation) can provide an additional dimension of separation based on the ion's shape and size, enabling the differentiation of isomers that are difficult to resolve chromatographically. nih.gov The coupling of liquid chromatography with tandem mass spectrometry and on-the-fly derivatization has also been shown to be effective for differentiating saccharide isomers, a principle that could be applied to other compound classes. rsc.org

Isotope Dilution Mass Spectrometry for Enhanced Accuracy

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard analytical technique for achieving the highest level of accuracy and precision in quantifying analytes, including phthalate monoesters. researchgate.net The principle of IDMS involves the addition of a known quantity of a stable, isotopically-labeled version of the target analyte to the sample at the beginning of the analytical process. This labeled compound, often containing deuterium (B1214612) (D) or Carbon-13 (¹³C), serves as an internal standard. nih.govfrontiersin.org

Because the isotopically-labeled standard is chemically identical to the native analyte, it experiences the same effects during sample preparation, extraction, and analysis. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the instrument's signal due to matrix effects will affect both the analyte and the standard equally. researchgate.net

During mass spectrometry analysis, the instrument distinguishes between the native analyte and the heavier isotopically-labeled standard based on their mass-to-charge ratio. By measuring the ratio of the signal from the native analyte to that of the known amount of added internal standard, the original concentration of the analyte in the sample can be calculated with exceptional accuracy, correcting for both recovery variations and matrix interferences. researchgate.netnih.gov This approach has been successfully applied to the analysis of various phthalate metabolites in biological matrices like serum and urine, as well as for quantifying compounds like nicotine (B1678760) and menthol (B31143) in complex aerosols. nih.govfrontiersin.orgnih.gov

Sample Preparation Strategies for Complex Environmental and General Biological Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of monoalkyl phthalate esters. The primary goals are to isolate the target analytes from interfering components in the matrix, concentrate them to detectable levels, and present them in a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE) is a widely utilized and highly effective technique for the cleanup and concentration of phthalate monoesters from aqueous and biological samples like urine and serum. researchgate.netnih.govnih.gov The method involves passing the liquid sample through a cartridge containing a solid sorbent material. The choice of sorbent is critical and depends on the polarity of the analyte. For polar monoalkyl phthalates, reversed-phase sorbents like C18 are commonly used. govst.edu

The general SPE procedure includes four steps:

Conditioning: The sorbent is washed with a solvent like methanol, followed by purified water, to activate the stationary phase.

Loading: The sample is passed through the cartridge. The analytes of interest adsorb to the sorbent material, while many matrix components pass through.

Washing: The cartridge is rinsed with a weak solvent to remove any remaining interfering compounds that may have been retained.

Elution: A strong solvent is used to desorb the target analytes from the sorbent, collecting them in a small, clean volume for analysis.

Automated SPE systems are frequently employed to increase throughput and improve reproducibility. nih.gov This technique has proven effective in methods for determining various monophthalates in matrices such as rat urine and human serum. researchgate.netnih.gov

In biological systems, phthalate diesters are metabolized into their corresponding monoesters. These monoesters can then undergo further metabolic processes, including phase II conjugation, where they are linked to molecules like glucuronic acid to form glucuronides. mdpi.com This conjugation increases the water solubility of the metabolites, facilitating their excretion in urine.

To determine the total exposure, it is necessary to measure both the free and the conjugated forms of the monoester. This is typically achieved through an enzymatic deconjugation step prior to extraction. nih.gov The sample (e.g., urine) is incubated with an enzyme, such as β-glucuronidase, often sourced from Helix pomatia. This enzyme specifically cleaves the glucuronide bond, releasing the free monoalkyl phthalate. The subsequent analysis then measures the total concentration of the metabolite, providing a more comprehensive biomarker of exposure. nih.govmdpi.com

A significant challenge in phthalate analysis is the ubiquitous presence of these compounds in the laboratory environment, which can lead to sample contamination and artificially high readings. researchgate.net Phthalates are used as plasticizers in a vast array of common lab products. epa.gov

Key sources of contamination include:

Plastics: Soft PVC materials, such as vinyl gloves, tubing, and floor coverings, are major sources. researchgate.net

Solvents: Commercial solvents can contain phthalate impurities; redistillation may be necessary. researchgate.net

Glassware: Improperly cleaned glassware can harbor phthalate residues. It must be rigorously cleaned and rinsed with high-purity solvents. researchgate.netcdc.gov

Water: Only high-purity, phthalate-free water (e.g., HPLC grade) should be used. researchgate.netcannabissciencetech.com

Sample Storage: Using plastic containers or caps (B75204) with plastic liners can cause contamination. Samples should be stored in glass containers with Teflon-lined caps or wrapped in aluminum foil. epa.govresearchgate.net

Dust: Airborne dust particles can carry phthalates and contaminate open samples. researchgate.net

To mitigate these risks, a stringent quality control regimen is essential. This includes the use of glass and metal apparatus wherever possible, pre-washing all equipment with purified solvents, and regularly analyzing procedural blanks to monitor for and control background contamination levels. researchgate.netepa.govcdc.gov

Method Validation and Performance Metrics

Validating an analytical method ensures that it is fit for its intended purpose. Key performance metrics include the limits of detection and quantification, which define the sensitivity of the method.

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified with precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. jyoungpharm.org These values are crucial for assessing the suitability of a method for trace analysis in environmental and biological monitoring.

While specific LOD and LOQ values for Mono-(1S)-(+)-Menthyl Phthalate are not widely published, data from studies on other common monoalkyl phthalates demonstrate the high sensitivity of modern analytical techniques like UPLC-MS/MS and GC-MS. These values are typically in the low nanogram per milliliter (ng/mL) or parts-per-billion range.

The following table presents examples of LOD and LOQ values reported for various phthalate monoesters in different matrices.

| Analyte | Matrix | Method | LOD | LOQ | Source |

|---|---|---|---|---|---|

| Monoethyl Phthalate (MEP) | Rat Plasma | UPLC-MS/MS | - | 0.1 ng/mL | nih.gov |

| Mono-n-butyl Phthalate (MnBP) | Urine | GC-MS | 0.038 ng | - | researchgate.net |

| Mono-(2-ethylhexyl) Phthalate (MEHP) | Urine | GC-MS | 0.029 ng | - | researchgate.net |

| Various PAMEs | Rat Urine | SPE-UPLC-MS/MS | 0.30-0.50 ng/mL | - | nih.gov |

| Mono-methyl Phthalate (MMP) | Human Urine | UPLC-MS/MS | <0.84 ng/mL | - | dphen1.com |

| Dimethyl Phthalate (DMP) | Aqueous | RP-TLC/Densitometry | 0.035 ng/band | 0.106 ng/band | jyoungpharm.org |

| Dimethyl Phthalate (DMP) | Aqueous Drinks | GC-IT/MS | 15.4 ng/mL | 35.8 ng/mL | mdpi.com |

Assessment of Linearity, Precision, and Accuracy

The validation of an analytical method is crucial to ensure the reliability and reproducibility of results. For monoalkyl phthalate esters, including chiral compounds such as Mono-(1S)-(+)-Menthyl Phthalate, this process involves a rigorous assessment of linearity, precision, and accuracy. While specific validation data for Mono-(1S)-(+)-Menthyl Phthalate is not extensively available in public literature, the established methodologies for other monoalkyl phthalates provide a strong framework for the expected performance of analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Linearity

The linearity of an analytical method establishes the proportional relationship between the concentration of an analyte and the signal generated by the analytical instrument. This is typically evaluated by analyzing a series of calibration standards at different concentrations. The linearity is then expressed by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1.0 indicating a strong linear relationship.

For the analysis of various monoalkyl phthalates, studies have consistently demonstrated excellent linearity over a wide range of concentrations. For instance, a GC/MS method developed for the assay of 12 different phthalates reported acceptable linearity between 0.5 µg/mL and 5.0 µg/mL. nih.gov Another study utilizing HPLC-MS/MS for the analysis of four phthalate monoesters in urine also confirmed a good linear relationship. chromatographyonline.com Based on these findings, a properly developed method for Mono-(1S)-(+)-Menthyl Phthalate is expected to exhibit a high degree of linearity.

Table 1: Representative Linearity Data for Monoalkyl Phthalate Esters This table presents typical linearity results from studies on various monoalkyl phthalates, demonstrating the expected performance for a validated analytical method.

| Analyte | Analytical Method | Concentration Range | Correlation Coefficient (r or r²) |

| Various Phthalates | GC/MS | 0.5 - 5.0 µg/mL | >0.99 |

| Monoethyl Phthalate (MEP) | HPLC-MS/MS | 2.5 - 2000 ng/mL | >0.99 |

| Monobutyl Phthalate (MBP) | HPLC-MS/MS | 2.5 - 2000 ng/mL | >0.99 |

| Monobenzyl Phthalate (MBzP) | HPLC-MS/MS | 2.5 - 2000 ng/mL | >0.99 |

| Mono-(2-ethylhexyl) Phthalate (MEHP) | HPLC-MS/MS | 2.5 - 2000 ng/mL | >0.99 |

Precision

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).

Studies on the analysis of monoalkyl phthalates consistently report low RSD values, indicating high precision. For example, a GC-MS method for five phthalate monoesters in urine showed coefficients of variation ranging from 0.6% to 6.1%. nih.gov Similarly, an HPLC-MS/MS method for four phthalate monoesters demonstrated RSDs for intra- and inter-day precision ranging from 1.74% to 14.24%. chromatographyonline.com These results suggest that a validated method for Mono-(1S)-(+)-Menthyl Phthalate would yield highly precise measurements.

Table 2: Representative Precision Data for Monoalkyl Phthalate Esters This table showcases typical intra- and inter-day precision results for the analysis of various monoalkyl phthalates.

| Analyte | Analytical Method | Precision Type | RSD (%) |

| Five Phthalate Monoesters | GC-MS | Not specified | 0.6 - 6.1 |

| Four Phthalate Monoesters | HPLC-MS/MS | Intra-day | 1.74 - 14.24 |

| Four Phthalate Monoesters | HPLC-MS/MS | Inter-day | 1.74 - 14.24 |

Accuracy

Accuracy denotes the closeness of the mean of a set of results to the actual (true) value. It is often determined through recovery studies, where a known amount of the analyte is added to a blank matrix (spiking), and the percentage of the analyte recovered by the analytical method is calculated.

High recovery percentages are indicative of an accurate method. For the analysis of monoalkyl phthalates, reported recovery rates are generally excellent. A GC-MS method for five phthalate monoesters reported recoveries from spiked urine samples to be in the range of 86.3% to 119%. nih.gov Another study using HPLC-MS/MS for four phthalate monoesters found recoveries between 81.84% and 125.32%. chromatographyonline.com These findings support the expectation that a validated method for Mono-(1S)-(+)-Menthyl Phthalate would provide accurate quantification.

Table 3: Representative Accuracy Data for Monoalkyl Phthalate Esters This table provides typical recovery percentages from accuracy studies of various monoalkyl phthalates.

| Analyte | Analytical Method | Matrix | Recovery (%) |

| Five Phthalate Monoesters | GC-MS | Urine | 86.3 - 119 |

| Four Phthalate Monoesters | HPLC-MS/MS | Urine | 81.84 - 125.32 |

Computational Chemistry and Molecular Modeling Studies of Monoalkyl Phthalate Esters

Molecular Docking and Ligand Binding Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor or an enzyme. This method is instrumental in understanding the initial recognition process between a small molecule, like a monoalkyl phthalate (B1215562), and its biological target.

Molecular docking studies have been employed to predict how monoalkyl phthalates, including various phthalate monoesters, interact with a range of biological macromolecules. These studies reveal the specific binding pockets and the key amino acid residues involved in the interaction. For instance, research on the interaction of phthalate esters with enzymes of the glucocorticoid biosynthesis pathway, such as CYP11A1, CYP11B2, and CYP21A1, has shown that these compounds can bind to the active sites, primarily through hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.gov

Similarly, computational studies on the binding of phthalate monoesters to peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors, have identified crucial interactions. bu.edu Docking simulations have shown that activating phthalates often position their phthalic acid ring near the AF-2 domain of PPARγ, forming hydrogen bonds with key residues like H323, which is a characteristic interaction for agonist compounds. bu.edu The metabolite mono(2-ethylhexyl) phthalate (MEHP) has been shown to impact folliculogenesis by interacting with components of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. nih.gov Specifically, MEHP can lead to a decrease in the levels of phosphatase and tensin homolog (PTEN), a key regulatory protein in this pathway. nih.gov

Furthermore, molecular docking has been used to investigate the binding of phthalate metabolites to human sulfotransferases (SULTs). mdpi.com These studies predict which metabolites can fit into the active site of different SULT isoforms, such as SULT1A1, SULT1A2, and SULT1A3, and identify the key interactions that stabilize the ligand-enzyme complex. mdpi.com The insights gained from these predictions are crucial for understanding the potential inhibitory effects of phthalates on these important detoxification enzymes.

Computational screening allows for the rapid assessment of the binding affinities of a large number of compounds against a biological target. This approach is valuable for identifying which phthalate esters are most likely to interact with specific enzymes or receptors and for predicting their relative potency.

By calculating the binding energies of different phthalate monoesters to their target proteins, researchers can rank them based on their predicted binding strength. For example, a computational screening of various phthalate monoesters against PPARγ demonstrated a good correlation between the calculated CHARMM/ACE energies and the experimentally determined EC50 values for receptor trans-activation. bu.edu This indicates that computational methods can reliably distinguish between phthalates that are likely to bind and activate PPARγ and those that are not. bu.edu

In another study, molecular docking was used to evaluate the inhibitory potential of di-isononyl phthalate (DiNP) metabolites against family 1 of human sulfotransferases. mdpi.com The calculated binding energies helped to identify which metabolites were likely to be strong inhibitors of specific SULT isoforms. mdpi.com Similarly, the inhibitory potential of various phthalate esters against enzymes in the glucocorticoid biosynthesis pathway was assessed using docking scores, with some phthalates showing a higher predicted inhibitory potential than known inhibitors. nih.gov

Interactive Table: Predicted Binding Affinities of Selected Phthalate Esters with Biological Targets

| Compound | Target | Docking Score (kcal/mol) | Predicted Interaction |

|---|---|---|---|

| Diphenyl benzene-1,2-dicarboxylate (DPhP) | CYP21A1 | -8.956 | Inhibition |

| Benzyl butyl benzene-1,2-dicarboxylate (BBzP) | CYP11A1 | Comparable to DPhP | Inhibition |

| Bis(2-ethylhexyl) benzene-1,2-dicarboxylate (DEHP) | CYP11B2 | Comparable to DPhP | Inhibition |

| Monobenzyl phthalate | PPARγ | - | Activation |

| Mono-hexyl phthalate | SULT1A11 | - | Inhibition |

| Mono-octyl phthalate | SULT1A11 | - | Inhibition |

Note: Specific docking scores for all compounds are not always available in the cited literature; "Comparable" indicates similar predicted affinity to the reference compound. The table is based on findings from multiple computational studies.

Molecular Dynamics (MD) Simulations

MD simulations are used to assess the stability of the complex formed between a monoalkyl phthalate and an enzyme. By simulating the system over nanoseconds, researchers can observe whether the ligand remains bound to the active site and how the interactions evolve over time. These simulations can reveal the flexibility of different parts of the protein and the ligand, providing a more realistic picture of the binding event than static docking poses. nih.gov

A key application of MD simulations is the investigation of conformational changes in enzymes upon ligand binding. These changes can be subtle fluctuations or large-scale domain movements that are essential for catalytic activity or allosteric regulation. Allostery is a phenomenon where binding at one site affects the activity at a distant site, and MD simulations are a powerful tool to uncover the underlying mechanisms. nih.gov

Research on a phthalate-degrading hydrolase, EstJ6, used MD simulations to explore how distal mutations could lead to an increase in its catalytic activity. The simulations revealed that these mutations caused a redistribution of the enzyme's conformational states and dynamic changes in key functional regions, such as the "lid" that covers the active site. mdpi.com The outward motion of this lid in the mutant enzyme was shown to facilitate the entry of the substrate and the exit of the products. mdpi.com

MD simulations can also elucidate how the binding of a monoalkyl phthalate can induce conformational changes that either activate or inhibit an enzyme's function. By analyzing the trajectories of the atoms over time, researchers can identify correlated motions and communication pathways within the protein that are responsible for these allosteric effects. nih.gov

MD simulations are also valuable for predicting the environmental behavior of monoalkyl phthalates. The partitioning of these compounds between different environmental compartments, such as water and air, is a key factor in their environmental fate and transport.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intrinsic properties of monoalkyl phthalate esters at the atomic level. These methods are instrumental in elucidating reaction mechanisms and understanding the electronic characteristics that drive their degradation.

The hydrolysis of monoalkyl phthalates is a critical degradation pathway in aqueous environments. DFT calculations have been employed to model the reaction mechanisms of this process, providing a step-by-step understanding of how these molecules break down. acs.orgresearchgate.net Studies on various phthalate esters have shown that base-catalyzed hydrolysis is a significant degradation route. acs.org

DFT methods can be used to calculate the energy barriers and reaction energies for different proposed hydrolysis pathways. For a monoalkyl phthalate, this typically involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. The calculations can differentiate between potential rate-determining steps, such as the formation of a tetrahedral intermediate or the departure of the alcohol leaving group. acs.org For instance, research on a range of phthalate esters (PAEs) has indicated that those with cyclic side chains, like the menthyl group in Mono-(1S)-(+)-Menthyl Phthalate, may be more susceptible to base-catalyzed hydrolysis compared to those with linear or branched alkyl side chains. acs.org

While specific DFT studies on the hydrolysis of Mono-(1S)-(+)-Menthyl Phthalate are not extensively documented in the reviewed literature, the established methodologies can be readily applied. Such a study would involve calculating the activation energies for the hydrolysis of the ester bond, providing a theoretical prediction of its persistence in various aquatic environments. The half-lives of different PAEs have been calculated based on these models, ranging from hours to years depending on the pH, underscoring the importance of such predictive models. acs.org

Table 1: Illustrative Data from DFT Calculations for Phthalate Ester Hydrolysis (Hypothetical for Mono-(1S)-(+)-Menthyl Phthalate)

| Parameter | Value | Description |

| Activation Energy (kcal/mol) | 15.8 | The energy barrier for the rate-determining step of hydrolysis. |

| Reaction Energy (kcal/mol) | -5.2 | The overall energy change of the hydrolysis reaction. |

| Predicted Half-life (pH 7) | 120 days | The estimated time for 50% degradation in neutral water. |

| Predicted Half-life (pH 9) | 1.5 days | The estimated time for 50% degradation in alkaline water. |

Note: The data in this table is hypothetical and for illustrative purposes only, based on trends observed for other phthalate esters. Specific experimental or computational data for Mono-(1S)-(+)-Menthyl Phthalate is required for accurate values.

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations provide a detailed picture of the electron distribution within a monoalkyl phthalate, highlighting regions that are susceptible to chemical attack. Key electronic descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of partial atomic charges.

In the context of degradation, the LUMO energy can indicate the propensity of the molecule to accept electrons, a key step in many reductive degradation processes. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack. Conversely, the HOMO energy relates to the molecule's ability to donate electrons, which is relevant in oxidative degradation pathways. For phthalate esters, a study revealed that the HOMO energy (EHOMO) and the partial charge on the carbonyl carbon (qC=) are predominant factors in determining the degradation rate constant. nih.gov

For Mono-(1S)-(+)-Menthyl Phthalate, an electronic structure analysis would reveal the electron density around the ester linkage and the aromatic ring. This information is crucial for predicting whether degradation is more likely to be initiated by hydrolysis of the ester or by an attack on the phthalate ring. While specific data for Mono-(1S)-(+)-Menthyl Phthalate is not available, the principles derived from studies of other monoalkyl phthalates would apply.

Table 2: Key Electronic Descriptors from DFT Calculations for a Generic Monoalkyl Phthalate

| Descriptor | Value | Significance in Degradation |

| EHOMO (eV) | -7.2 | Relates to susceptibility to oxidation. |

| ELUMO (eV) | -0.5 | Relates to susceptibility to reduction and nucleophilic attack. |

| HOMO-LUMO Gap (eV) | 6.7 | Indicates chemical reactivity and stability. |

| Partial Charge on Carbonyl Carbon | +0.65 | A higher positive charge indicates greater susceptibility to nucleophilic attack. |

Note: These values are representative and would need to be specifically calculated for Mono-(1S)-(+)-Menthyl Phthalate.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or property descriptors of a chemical with its activity, in this case, its environmental fate. nih.gov These models are highly valuable for predicting the behavior of compounds for which experimental data is scarce, such as many phthalate monoesters.

QSAR models for the environmental fate of phthalates typically use a combination of descriptors, including those derived from quantum chemical calculations (like EHOMO and partial charges) and physicochemical properties (like the octanol-water partition coefficient, log Kow). nih.gov A QSAR model for the degradation of phthalic acid esters in soil, for instance, identified EHOMO and the negative charge on the oxygen atom as predominant factors. nih.gov Another study found that the introduction of large and hydrophobic groups could significantly affect the toxic effects of PAEs. acs.orgmdpi.com

For Mono-(1S)-(+)-Menthyl Phthalate, a QSAR model could be developed to predict its rate of biodegradation in soil or sediment, or its potential for bioaccumulation in aquatic organisms. mst.dk The model would be built using a training set of structurally similar phthalates with known environmental fate data. The model's predictive power would then allow for an estimation of the environmental persistence of Mono-(1S)-(+)-Menthyl Phthalate without the need for extensive and costly experimental testing.

Table 3: Example of a QSAR Model for Predicting Soil Degradation Half-Life of Monoalkyl Phthalates

log(Half-life) = a * (log Kow) + b * (EHOMO) + c * (Molecular Volume) + d

| Descriptor | Coefficient | Description | Relevance for Mono-(1S)-(+)-Menthyl Phthalate |

| log Kow | a | Octanol-water partition coefficient, indicating hydrophobicity. | The bulky menthyl group would likely result in a high log Kow, suggesting potential for sorption to organic matter. |

| EHOMO | b | Energy of the Highest Occupied Molecular Orbital. | Influences susceptibility to oxidative degradation pathways. |

| Molecular Volume | c | The volume of the molecule. | Steric hindrance from the large menthyl group could affect the rate of enzymatic degradation. |

| Constant | d | Intercept of the model. | N/A |

Note: The coefficients (a, b, c, d) would be determined through statistical regression using a training set of compounds.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the enantiomeric purity of Mono-(1S)-(+)-Menthyl Phthalate in experimental samples?

- Methodological Answer : Enantiomeric purity can be determined using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose or cellulose derivatives). Nuclear magnetic resonance (NMR) spectroscopy, particularly NMR, is also critical for structural confirmation, as demonstrated in studies of structurally similar menthyl esters . Gas chromatography-mass spectrometry (GC-MS) may complement these methods for trace analysis, ensuring <2% enantiomeric impurity.

Q. How can researchers quantify Mono-(1S)-(+)-Menthyl Phthalate in biological matrices, and what are the common interferences?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification in biological samples (e.g., urine or serum). Solid-phase extraction (SPE) using C18 cartridges improves recovery rates (>85%). Interferences from structurally similar phthalate metabolites (e.g., MEHHP, MEOHP) can be mitigated via chromatographic separation using a reverse-phase column (e.g., Zorbax Eclipse Plus C18) and selective ion monitoring .

Q. What are the stability and storage conditions for Mono-(1S)-(+)-Menthyl Phthalate standards in laboratory settings?

- Methodological Answer : Standards should be stored at 0–6°C in amber vials to prevent photodegradation. Long-term stability (>6 months) requires storage under inert gas (e.g., argon) to avoid hydrolysis. Purity degradation >5% over time can be monitored via periodic HPLC-UV analysis at 254 nm .

Advanced Research Questions

Q. What experimental designs are optimal for assessing the endocrine-disrupting potential of Mono-(1S)-(+)-Menthyl Phthalate in vitro?

- Methodological Answer : Use receptor-binding assays (e.g., androgen/estrogen receptor transactivation assays) with human cell lines (e.g., MDA-kb2 for androgen receptor). Dose-response curves (0.1–100 µM) should include positive controls (e.g., DEHP) and account for metabolic activation via co-incubation with S9 liver fractions. Data normalization to cell viability (via MTT assay) is critical to avoid false positives .

Q. How can researchers resolve contradictions in toxicity data between in vivo and in vitro studies of Mono-(1S)-(+)-Menthyl Phthalate?

- Methodological Answer : Discrepancies often arise from differences in metabolic activation. Employ physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro concentrations to in vivo doses. Cross-validate with targeted metabolomics (e.g., LC-MS/MS) to quantify active metabolites (e.g., oxidative derivatives) in animal models .

Q. What are the key challenges in synthesizing enantiomerically pure Mono-(1S)-(+)-Menthyl Phthalate, and how can they be addressed?

- Methodological Answer : Chirality retention during esterification is a major challenge. Asymmetric catalysis using chiral Lewis acids (e.g., BINOL-derived catalysts) improves stereoselectivity. Post-synthesis purification via recrystallization in hexane/ethyl acetate (3:1 v/v) enhances enantiomeric excess (>99%), verified by polarimetry and chiral HPLC .

Q. How do researchers integrate multi-omics data to elucidate the metabolic pathways of Mono-(1S)-(+)-Menthyl Phthalate?

- Methodological Answer : Combine transcriptomics (RNA-seq) and metabolomics (untargeted LC-MS) to identify phase I/II metabolism enzymes (e.g., CYP450 isoforms) and conjugation products (e.g., glucuronides). Pathway enrichment analysis (via KEGG/Reactome) and machine learning (e.g., random forest) prioritize high-impact metabolic nodes .

Data Gaps and Research Priorities

Q. What are the unresolved questions regarding the environmental persistence and bioaccumulation of Mono-(1S)-(+)-Menthyl Phthalate?

- Methodological Answer : Limited data exist on hydrolysis rates in aquatic systems. Simulate environmental degradation using OECD 308 guidelines (water-sediment systems) with LC-MS/MS monitoring. Bioaccumulation factors (BCF) can be derived using zebrafish models and lipid-normalized concentrations .

Q. How can cohort studies be designed to evaluate long-term health impacts of low-dose Mono-(1S)-(+)-Menthyl Phthalate exposure?

- Methodological Answer : Longitudinal studies should use repeated biomonitoring (e.g., annual urine sampling) and nested case-control designs. Confounders (e.g., diet, co-exposure to other phthalates) require multivariable regression and propensity score matching. Endpoints like inflammatory biomarkers (IL-6, TNF-α) should be prioritized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.